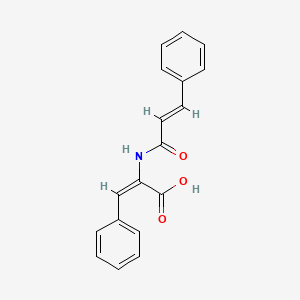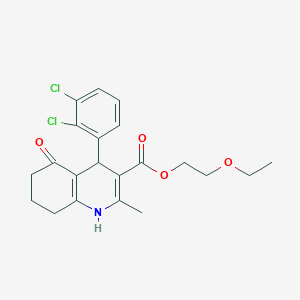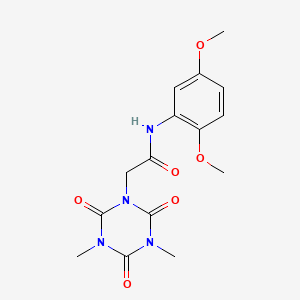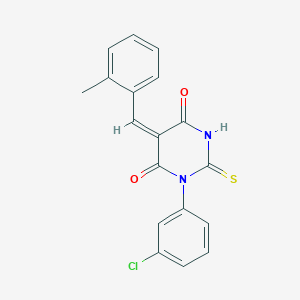![molecular formula C16H15N3O2S2 B4935106 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)
2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienylthiadiazole derivatives, which have shown promising results in various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide is not fully understood. However, it has been reported to act as a selective COX-2 inhibitor, which is an enzyme involved in the inflammatory response. This compound has also been reported to inhibit the production of pro-inflammatory cytokines and modulate the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide have been extensively studied in vitro and in vivo. This compound has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In addition, this compound has been reported to attenuate the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. Furthermore, this compound has been reported to exhibit analgesic and antimicrobial activities in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments are its selective COX-2 inhibition, anti-inflammatory, analgesic, and antimicrobial properties. However, the limitations include the lack of a clear understanding of its mechanism of action, the need for further optimization of its synthesis, and the need for more extensive in vivo studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the scientific research on 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide. First, further studies are needed to elucidate its mechanism of action and its effects on different biological pathways. Second, more extensive in vivo studies are needed to determine its safety and efficacy in animal models. Third, the optimization of its synthesis and the development of more efficient and cost-effective methods for its production are needed. Fourth, the evaluation of its potential therapeutic applications in various diseases, such as cancer and neurodegenerative diseases, is needed. Finally, the development of analogs and derivatives of this compound with improved pharmacological properties is needed.
Conclusion:
In conclusion, 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic compound that has shown promising results in various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The scientific research on this compound has been mainly focused on its mechanism of action and its effects on different biological pathways. Although this compound has several advantages for lab experiments, there are still limitations that need to be addressed. The future directions for the scientific research on this compound include further studies on its mechanism of action, optimization of its synthesis, evaluation of its potential therapeutic applications, and the development of analogs and derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid hydrazide with 4-methylphenol in the presence of phosphorus oxychloride. The resulting product is then reacted with ethyl chloroacetate to yield the final compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the product have been optimized through various reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in anti-inflammatory, analgesic, and antimicrobial activities. In addition, this compound has been reported to exhibit anticancer and neuroprotective properties. The scientific research on this compound has been mainly focused on its mechanism of action and its effects on different biological pathways.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-10-3-6-12(7-4-10)21-9-14(20)17-16-18-15(19-23-16)13-8-5-11(2)22-13/h3-8H,9H2,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPZMBSORVTDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)



![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4935067.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4935076.png)
![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
methanone](/img/structure/B4935085.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)
![1-(4-bromophenyl)-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935102.png)

![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)